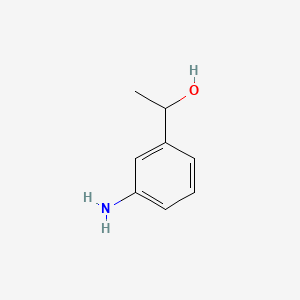

1-(3-Aminophenyl)ethanol

カタログ番号 B1666771

分子量: 137.18 g/mol

InChIキー: QPKNDHZQPGMLCJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04021487

Procedure details

m-Nitroacetophenone (66.0 g., 0.40 mole), water containing 0.70 mole phosphoric acid (300 ml.), and 5% palladium on carbon (2.0 g.) were hydrogenated as in Example II until hydrogen absorption ceased (2 hours). Work-up after neutralization with 1.40 moles potassium hydroxide gave m-amino-α-methylbenzyl alcohol in 75% yield which was 99% pure by GLC and contained 0.8% m-ethylaniline.

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.O.[H][H].[OH-].[K+]>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]([OH:12])[CH3:11] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

1.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(2 hours)

|

|

Duration

|

2 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=C(C(C)O)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |